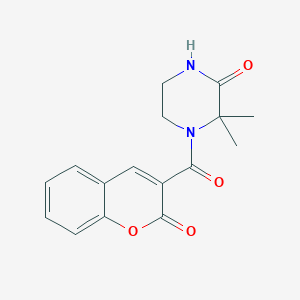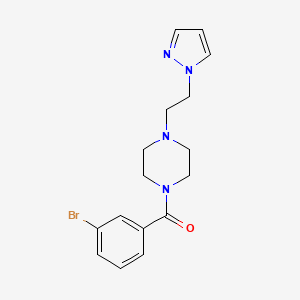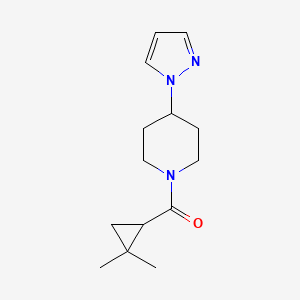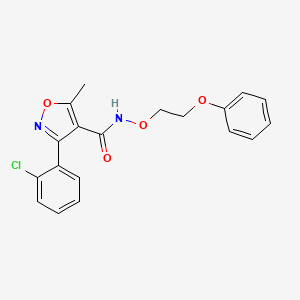
2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound , 2-(5-Methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide, is a novel synthetic molecule that may have potential applications in the field of medicinal chemistry, particularly as an anticancer agent. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their synthesis, characterization, and anticancer properties, which can be used to infer potential attributes of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves linear synthesis methods, as seen in the first paper, where novel 2-chloro N-aryl substituted acetamide derivatives were synthesized . These methods often involve multiple steps, starting from key intermediates, and are characterized by techniques such as LCMS, IR, 1H and 13C spectroscopies, and elemental analysis . Similar synthetic strategies could potentially be applied to the compound of interest, with appropriate modifications to the starting materials and reaction conditions to incorporate the specific functional groups present in its structure.
Molecular Structure Analysis
The molecular structure of related compounds is characterized using spectroscopic methods, which provide information about the functional groups and the overall framework of the molecule . The presence of specific substituents, such as methoxy, phenyl, and acetamide groups, can be confirmed through these techniques. The molecular structure of the compound would likely be analyzed using similar methods to determine its precise configuration and to confirm the successful synthesis of the target molecule.
Chemical Reactions Analysis
The chemical reactivity of similar compounds is often evaluated in the context of their potential biological activity. For instance, the anticancer properties of these molecules are assessed through their interactions with various cancer cell lines . The compound may also undergo specific chemical reactions with biological targets, leading to cytotoxic effects that could be evaluated using similar in vitro assays.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, stability, and reactivity, are crucial for their potential application as drugs. These properties are influenced by the presence of specific functional groups and the overall molecular structure. For example, the introduction of a trifluoromethyl group could affect the compound's lipophilicity and metabolic stability, which are important factors in drug design . The physical and chemical properties of the compound would need to be thoroughly investigated to determine its suitability for further development as an anticancer agent.
Applications De Recherche Scientifique
Chemical Synthesis and Biological Activities
Research has involved the synthesis of analogs with complex pyridine and pyrrolidin-2-one structures, demonstrating methodologies that could be applicable to the synthesis and modification of similar compounds, including "2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide." These methods provide a foundation for exploring the compound's chemical properties and potential biological activities (Su et al., 1988).
Anticancer Properties
Novel acetamide derivatives of pyridin-3-yl and oxadiazole structures have been synthesized and evaluated for their anticancer activities. These studies underline the potential of such compounds in developing therapeutic agents against various cancer cell lines, suggesting a potential area of application for "2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide" in cancer research (Vinayak et al., 2014).
Insecticidal and Antimicrobial Activities
Pyridine derivatives have been identified with significant insecticidal activities against pests such as the cowpea aphid. Additionally, compounds derived from pyridines and pyrimidinones exhibit antimicrobial properties. These findings highlight the potential application of "2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide" in developing new insecticidal and antimicrobial agents (Bakhite et al., 2014; Hossan et al., 2012).
Electrochromic Applications
Investigations into dithienylpyrroles and their derivatives for use in electrochromic devices underscore the versatility of pyrrole-based compounds in material science. Such research points to potential applications of "2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide" in the development of new materials for electrochromic devices and other electronic applications (Su et al., 2017).
Propriétés
IUPAC Name |
2-[5-methoxy-4-oxo-2-(phenylsulfanylmethyl)pyridin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N2O3S/c1-30-20-12-27(17(11-19(20)28)14-31-18-5-3-2-4-6-18)13-21(29)26-16-9-7-15(8-10-16)22(23,24)25/h2-12H,13-14H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIAZXBGJABWAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=CC1=O)CSC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2526991.png)

![5-((3,4-Dimethoxyphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2526994.png)
![3-(4-Ethoxybenzoyl)-6-methoxy-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2526995.png)


![5-Bromo-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrimidin-2-amine](/img/structure/B2527001.png)






![N-[[2-(Imidazol-1-ylmethyl)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2527014.png)